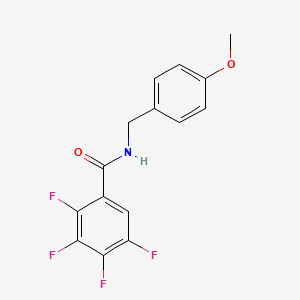
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone, also known as MXC, is a synthetic compound that belongs to the family of organochlorine pesticides. It was first synthesized in the 1970s to replace the highly toxic and persistent DDT. MXC has been widely used in agriculture to control pests and as a growth promoter for livestock. However, its use has been restricted due to its potential adverse effects on human health and the environment.
Mécanisme D'action
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone acts as an estrogen receptor agonist, binding to and activating the estrogen receptor. It also inhibits the activity of aromatase, an enzyme that converts androgens to estrogens. These actions lead to an increase in estrogenic activity and a decrease in androgenic activity, disrupting the normal balance of hormones in the body.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been shown to affect a wide range of physiological processes, including the development and function of the reproductive system, metabolism, and immune function. It has been found to alter gene expression, leading to changes in the levels of proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been used as a model compound for studying the mechanisms of endocrine disruption and reproductive toxicity. Its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and dispose of it safely.
Orientations Futures
There are several areas of research that could benefit from further investigation into the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone. These include:
- The long-term effects of exposure to 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on human health and the environment.
- The mechanisms of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone-induced reproductive toxicity and infertility.
- The effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on other physiological processes, such as metabolism and immune function.
- The development of safer alternatives to 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone for use in agriculture and livestock production.
In conclusion, 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is a synthetic compound that has been widely used as a pesticide and growth promoter. Its potential adverse effects on human health and the environment have led to its restricted use. 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology, and its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. Further research is needed to fully understand the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on human health and the environment and to develop safer alternatives for use in agriculture and livestock production.
Méthodes De Synthèse
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is synthesized by the condensation of 4-chlorobenzaldehyde and 2-methylbenzylamine in the presence of acetic acid and sulfuric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology. It has been shown to disrupt the normal functioning of the endocrine system by mimicking or blocking the action of hormones. 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been found to affect the development and function of the reproductive system in both males and females, leading to infertility, reduced sperm quality, and altered ovarian function.
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c1-12-4-2-3-5-14(12)10-15-11-17(21-18(15)20)13-6-8-16(19)9-7-13/h2-11H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCFNHUXFKZNRI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-methylbenzylidene)furan-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
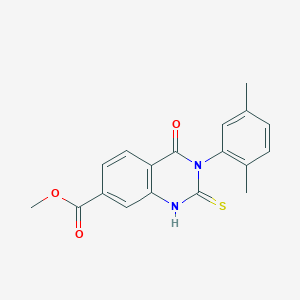
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
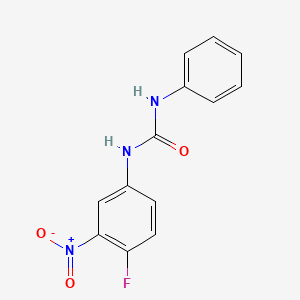
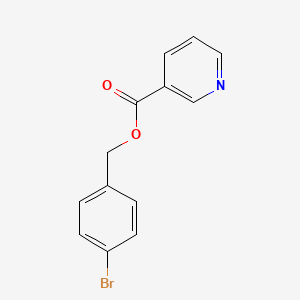
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
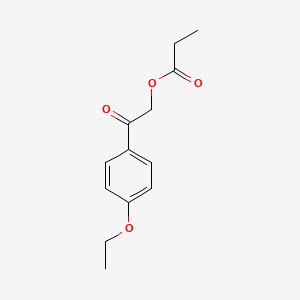
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)
![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)
